3-Methyl-1,3-thiazolidin-4-one
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Overview
Description
3-Methyl-1,3-thiazolidin-4-one is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-thiazolidin-4-one can be synthesized through various methods. One common approach involves the condensation of thioglycolic acid with an appropriate amine and an aldehyde or ketone. For instance, the reaction of thioglycolic acid with methylamine and formaldehyde under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production methods often focus on optimizing yield, purity, and reaction conditions. Green chemistry approaches, such as solvent-free reactions and the use of heterogeneous catalysts like montmorillonite, have been employed to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Rhodanine: Exhibits antimicrobial and anticancer activities.
Pseudothiohydantoin: Used in medicinal chemistry for its diverse biological activities.
Uniqueness
3-Methyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
10574-74-0 |
---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C4H7NOS/c1-5-3-7-2-4(5)6/h2-3H2,1H3 |
InChI Key |
COKNNGZXSAVGOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CSCC1=O |
Origin of Product |
United States |
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